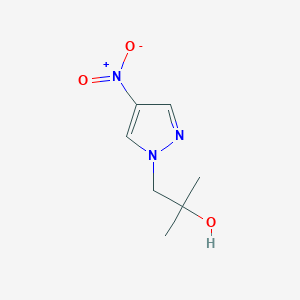

2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol

概要

説明

2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a hydroxyl group at the 2-position of the propan-2-ol moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-nitro-1H-pyrazole with 2-methylpropan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group of 2-methylpropan-2-ol, followed by nucleophilic substitution at the 1-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

化学反応の分析

Types of Reactions

2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Various alkylating agents or acylating agents can be used in the presence of a base.

Major Products Formed

Oxidation: 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-one.

Reduction: 2-Methyl-1-(4-amino-1H-pyrazol-1-yl)propan-2-ol.

Substitution: Depending on the substituent, various derivatives can be formed.

科学的研究の応用

2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2-Methyl-1-(4-amino-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with an amino group instead of a nitro group.

2-Methyl-1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol: Contains a chloro group instead of a nitro group.

2-Methyl-1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol: Has a methyl group at the 4-position of the pyrazole ring.

Uniqueness

2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group and the hydroxyl group in the same molecule allows for diverse chemical transformations and interactions.

生物活性

2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol, with the CAS number 1182917-01-6, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 185.18 g/mol. The compound's structure includes a nitro group attached to the pyrazole ring, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1182917-01-6 |

| Molecular Formula | C7H11N3O3 |

| Molecular Weight | 185.18 g/mol |

| LogP | 1.08540 |

| PSA | 83.87000 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against several pathogenic microorganisms.

Case Study: In Vitro Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of pyrazole derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from to against Staphylococcus aureus and Staphylococcus epidermidis . The results indicated not only bactericidal effects but also the ability to inhibit biofilm formation, which is critical in treating persistent infections.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Staphylococcus epidermidis | 0.22 - 0.25 |

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been investigated, with promising results indicating their potential as therapeutic agents against various cancer cell lines.

Case Study: Anticancer Activity Assessment

In a recent study focusing on the anticancer effects of pyrazole derivatives, compounds were tested against A549 human lung adenocarcinoma cells. The results showed that certain derivatives exhibited significant cytotoxicity, reducing cell viability markedly compared to controls . Notably, the incorporation of specific substituents on the pyrazole ring enhanced the anticancer activity.

| Compound | Cell Viability (%) | IC50 (μM) |

|---|---|---|

| Control | 100 | - |

| Compound A | 64 | 10 |

| Compound B | 61 | 8 |

While specific mechanisms for this compound's action are still under investigation, it is hypothesized that its biological effects may be attributed to:

- Inhibition of Enzymatic Pathways : The nitro group may play a role in inhibiting key enzymes involved in microbial growth and cancer cell proliferation.

- Disruption of Membrane Integrity : Similar compounds have shown potential in disrupting bacterial membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Synthetic Route Optimization Q: What are the recommended synthetic routes for 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol, and how can reaction conditions be optimized for high yield? A: The primary synthesis involves nucleophilic substitution between 4-nitro-1H-pyrazole and 2-methylpropan-2-ol, using bases like NaOH or K₂CO₃ to deprotonate the hydroxyl group. Optimization includes:

- Solvent selection : Aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : 60–80°C minimizes side reactions.

- Catalysts : Phase-transfer catalysts improve reaction efficiency.

- Stoichiometry : A 1.2–1.5 molar excess of 2-methylpropan-2-ol drives the reaction to >85% yield. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC .

Spectroscopic Characterization Q: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives? A: Key methods include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 1.4 ppm for gem-dimethyl groups, δ 5.2 ppm for pyrazole CH).

- IR spectroscopy : Identifies nitro (1530–1350 cm⁻¹) and hydroxyl (3400 cm⁻¹) stretches.

- Mass spectrometry (ESI-MS) : Molecular ion at m/z 185.18 [M+H]⁺.

- X-ray crystallography : SHELXL refines structural data, resolving steric effects from the nitro group .

Biological Screening Assays Q: What initial biological screening assays are appropriate for evaluating its bioactivity? A: Standard assays include:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; CLSI guidelines).

- Anti-inflammatory : COX-2 inhibition (ELISA) at 10–100 µM.

- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ determination).

Reduction of the nitro group to an amino derivative enhances Gram-negative activity, requiring comparative testing .

Advanced Research Questions

Electronic Effects of the Nitro Group Q: How does the nitro group’s electronic nature influence reactivity in substitution or redox reactions? A: The nitro group’s strong electron-withdrawing effect activates the pyrazole ring for electrophilic substitution at the 3- and 5-positions. In redox reactions:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino, altering bioactivity.

- Oxidation : The hydroxyl group forms a ketone (e.g., with KMnO₄/H⁺). Kinetic studies (UV-Vis monitoring) reveal rate dependence on solvent polarity .

Crystallographic Data Contradictions Q: How can researchers resolve contradictions in crystallographic data for this compound? A: Use SHELXL for refinement, focusing on:

- Disorder modeling : Address positional ambiguities in the nitro group.

- Twinned data : Apply HKLF5 format for twin-law corrections.

Validate with Hirshfeld surface analysis to confirm hydrogen-bonding networks (e.g., O–H···N interactions) .

Derivative Design for SAR Studies Q: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)? A: Target modifications include:

- Nitro replacement : Substitute with amino, chloro, or methyl groups to assess bioactivity shifts.

- Hydroxyl acylation : Use acetyl chloride to probe hydrogen-bonding roles.

Screen derivatives via molecular docking (AutoDock Vina) against targets like COX-2 or bacterial enzymes .

Conflicting Bioassay Results Q: How should researchers interpret conflicting bioassay results across studies? A: Consider:

- Redox instability : Nitro-to-amine conversion under assay conditions (validate via LC-MS).

- Solvent effects : DMSO may alter membrane permeability; use <1% v/v.

- Strain variability : Test multiple microbial strains (e.g., methicillin-resistant vs. susceptible S. aureus) .

Computational Modeling Approaches Q: What computational methods predict interaction mechanisms with biological targets? A: Employ:

- DFT calculations (Gaussian 16) : Analyze nitro group charge distribution and frontier molecular orbitals.

- Molecular dynamics (GROMACS) : Simulate binding stability to enzymes (e.g., 50 ns trajectories).

- Pharmacophore modeling (MOE) : Identify critical interaction sites for antimicrobial activity .

Solvent Effects on Stability Q: How do solvent choices impact the compound’s stability during storage or reactions? A:

- Polar aprotic solvents (DMF, DMSO) : Stabilize via hydrogen bonding but may accelerate nitro group reduction.

- Aqueous buffers (pH 7.4) : Hydrolyze the ester-like linkage over time (monitor via ¹H NMR).

Store in anhydrous acetonitrile at –20°C to prevent degradation .

Comparative Analysis with Analogues Q: How does this compound compare to similar nitro-pyrazole derivatives in reactivity and bioactivity? A: Key distinctions:

- Nitro vs. amino : Nitro derivatives exhibit higher electrophilicity but lower bioavailability.

- Steric effects : The gem-dimethyl group hinders π-stacking in protein binding (confirmed via X-ray).

- Bioactivity : Nitro analogues show superior antifungal activity (e.g., C. albicans MIC 8 µg/mL) vs. chloro derivatives .

特性

IUPAC Name |

2-methyl-1-(4-nitropyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-6(3-8-9)10(12)13/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVVJOVWEIZBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=C(C=N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。